Procainamide 4-hydroxylamine
Overview
Description
Synthesis Analysis
Procainamide is metabolized to procainamide hydroxylamine by rat and human hepatic microsomes. The formation of hydroxylamine involves NADPH, active microsomes, oxygen, and is inhibited by carbon monoxide, SKF 525-A, and cimetidine, suggesting a cytochrome P-450 mediated process (Uetrecht et al., 1984); (Budinsky et al., 1987).
Molecular Structure Analysis
The molecular structure of procainamide hydroxylamine has been analyzed through methods such as HPLC after conversion to a nitro derivative, revealing insights into its metabolic pathway and interaction with biological molecules, indicating a significant role in drug-induced lupus via covalent binding to proteins without metabolic activation (Uetrecht, 1985).
Chemical Reactions and Properties
Procainamide hydroxylamine shows reactivity towards biological molecules, binding covalently to microsomal protein and reacting with glutathione to form a sulfinamide derivative. This reactivity suggests its potential role in the etiology of procainamide-induced lupus through its interactions with proteins and DNA (Uetrecht, 1985).
Physical Properties Analysis
Research on procainamide hydroxylamine's physical properties is scarce in the provided papers. However, studies on its formation, reactivity, and potential toxicity imply significant biochemical and pharmacological properties relevant to its physical behavior in biological systems.
Chemical Properties Analysis
The chemical properties of procainamide hydroxylamine, including its formation by hepatic microsomes and reactivity with biological molecules, are central to understanding its role in drug-induced lupus. Its metabolism to reactive metabolites by neutrophils and mononuclear leukocytes further emphasizes its chemical behavior and potential for inducing toxicity (Uetrecht et al., 1988).
Scientific Research Applications
Antibody Response Research
Procainamide, often associated with the induction of autoantibodies and drug-related lupus, has been a subject of study for its immunological responses. A study investigated the antibody response to procainamide and its metabolites, procainamide-hydroxylamine (PAHA), and nitroso-PA (NOPA), in humans and rabbits. The research utilized hapten-carrier conjugates prepared with PAHA or NOPA and investigated the antibodies in sera from rabbits and patients treated with procainamide. This study is pivotal in understanding the immunological reactions associated with procainamide, providing insights into its role in inducing autoantibodies and potentially contributing to drug-related lupus (Adams et al., 1993).
Metabolomics Studies
Procainamide has been a focal point in metabolomics research to elucidate its metabolic pathways and interactions in biological systems. A study conducted metabolomic analysis on urine samples from procainamide-treated humans and mice, uncovering significant differences in procainamide metabolism between the two species. This study identified novel procainamide metabolites and provided insights into the metabolic pathways of procainamide, contributing to our understanding of its role in inducing lupus erythematosus in humans (Li et al., 2012).
Pharmacokinetics and Drug Interaction Studies
Understanding the pharmacokinetics of procainamide is crucial for its effective clinical use. Research has been conducted to study the pharmacokinetics of procainamide in humans, considering factors like absorption, distribution, metabolism, and excretion. These studies are instrumental in optimizing procainamide's clinical use and understanding patient-specific dosage requirements and potential interactions with other drugs (Koch-weser, 1971).
Pharmacodynamics Studies
The pharmacodynamics of procainamide, particularly its effects on cardiac electrophysiology, have been a subject of extensive research. Studies have assessed procainamide's effects on various cardiac parameters, contributing to our understanding of its therapeutic and toxic effects. These studies are vital for guiding clinical practice and ensuring safe and effective use of procainamide in treating arrhythmias and other cardiac conditions (Josephson et al., 1974).
Future Directions
properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-4-(hydroxyamino)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-3-16(4-2)10-9-14-13(17)11-5-7-12(15-18)8-6-11/h5-8,15,18H,3-4,9-10H2,1-2H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFULHOJGOVPTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50241885 | |
Record name | Procainamide 4-hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50241885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Procainamide 4-hydroxylamine | |
CAS RN |
95576-27-5 | |
Record name | N-[2-(Diethylamino)ethyl]-4-(hydroxyamino)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95576-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Procainamide 4-hydroxylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095576275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Procainamide 4-hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50241885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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